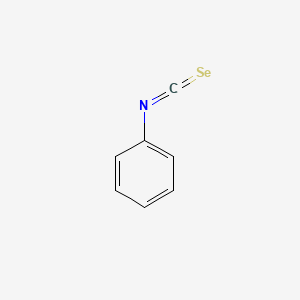

Phenyl isoselenocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl isoselenocyanate is a useful research compound. Its molecular formula is C7H5NSe and its molecular weight is 182.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Phenyl isoselenocyanate has been investigated for its potential anticancer properties. Studies have shown that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study compared the anticancer activity of phenylalkyl isoselenocyanates with their corresponding isothiocyanates, revealing that the incorporation of selenium enhances the anticancer effects compared to sulfur analogs .

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) upon treatment with this compound, leading to increased oxidative stress in cancer cells. This oxidative stress results in apoptosis and reduced cell viability .

Case Study: Triphenyltin Isoselenocyanate

A derivative of this compound, triphenyltin isoselenocyanate, was found to act as an agonist for nuclear retinoid X receptors in breast cancer cell lines. It demonstrated a concentration-dependent decrease in cell viability and altered the expression of antioxidant enzymes, indicating its potential as a therapeutic agent in cancer treatment .

Organic Synthesis

Synthesis of Selenium-Containing Heterocycles

this compound serves as a versatile reagent in organic synthesis, particularly for the preparation of selenium-containing heterocycles. Its reactivity allows it to participate in various nucleophilic addition reactions, leading to the formation of complex molecular structures.

- Reactions with Nucleophiles : The compound can react with different nucleophiles such as amines and thiols to form selenourea and selenoamide derivatives. For example, reactions involving anthranilonitriles and this compound yield quinazoline derivatives, which are valuable in pharmaceutical applications .

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | Amines | Selenourea Derivatives | High |

| Cyclization | Thiols | Selenoamides | Moderate |

| Three-Component Reaction | Hydrazine | Selenadiazines | Good |

| Reaction with Alcohols | Alcohols | Oxaselenolanes | Variable |

Biological Applications

Biochemical Studies

Research indicates that this compound can influence biochemical pathways through its interaction with cellular components. Its ability to modulate enzyme activity and gene expression has implications for understanding selenium's role in biological systems.

化学反応の分析

Nucleophilic Addition Reactions

Phenyl isoselenocyanate reacts with nucleophiles at the electrophilic carbon bonded to selenium. Common nucleophiles include amines, hydrazines, and thiols:

Example 1: Reaction with Amines

Primary and secondary amines attack the isoselenocyanate carbon, forming selenourea derivatives:

C₆H₅N=C=Se + RNH₂ → C₆H₅N(Se)–C(=NH)–R

This reaction proceeds under mild conditions (room temperature, THF) with yields >85% .

Example 2: Hydrazine Addition

Phenylhydrazine reacts to form selenosemicarbazides or triazole derivatives depending on reaction conditions:

Cyclization Reactions

This compound facilitates the synthesis of selenium-containing heterocycles:

2.1. Formation of 1,3,4-Selenadiazines

Reaction with phenacyl halides and hydrazine hydrate yields 1,3,4-selenadiazines (Scheme 1):

C₆H₅N=C=Se + ArCOCH₂X + H₂NNH₂ → ArC(Se)=N–N=C–N–C₆H₅

Conditions : Reflux in ethanol, 8–12 hours.

Yields : 70–92% .

Multicomponent Reactions

This compound participates in one-pot syntheses of complex scaffolds:

3.1. Three-Component Reaction with Malononitrile

A reaction with malononitrile and halogenated compounds produces selenocyanate-functionalized nitriles:

Procedure :

-

Malononitrile + Et₃N in DMF (30 min, RT).

-

Add this compound (1 h, RT).

-

Add RX (e.g., CH₂Br₂, 4 h).

Product : 2-{(Cyanomethyl)selenomethylene}propanedinitrile (yield: 78%) .

Selenocyclizations

This compound enables the construction of selenium-heterocyclic frameworks:

4.1. Purine Derivatives

Reaction with 5(4)-aminoimidazole-4(5)-carbonitrile yields 1-selenapurine derivatives:

Key Step :

C₆H₅N=C=Se + C₅H₄N₅ → C₆H₅N(Se)–C₅H₃N₄

Conditions : Pyridine, 50°C, 16 hours.

Yields : 55–70% .

Reaction Comparison Table

Mechanistic Insights

-

Nucleophilic Attack : The electrophilic carbon in C₆H₅N=C=Se is susceptible to attack by amines, hydrazines, or thiols, forming intermediates that undergo cyclization or further functionalization .

-

Oxidative Pathways : Reactions involving selenium’s redox properties (e.g., selenoxide formation) are critical in catalytic cycles .

特性

分子式 |

C7H5NSe |

|---|---|

分子量 |

182.09 g/mol |

InChI |

InChI=1S/C7H5NSe/c9-6-8-7-4-2-1-3-5-7/h1-5H |

InChIキー |

VMPYPALZFODHOQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=C=[Se] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。